molecular formula C17H18N2O4 B2825187 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211789-75-1

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2825187
CAS No.: 1211789-75-1
M. Wt: 314.341
InChI Key: RDNSEOCKSVEWOO-UHFFFAOYSA-N
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Description

N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a hybrid structure combining three key moieties:

  • A 2,3-dihydrobenzo[b][1,4]dioxin group at the 5-position of an isoxazole ring, conferring aromatic and electron-rich properties.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(11-2-1-3-11)18-10-13-9-15(23-19-13)12-4-5-14-16(8-12)22-7-6-21-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNSEOCKSVEWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several synthetic and natural analogs. Below is a comparative analysis based on core scaffolds, synthesis, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method Yield (%) m.p. (°C) Purity (%) Reported Activity Source
Target Compound Isoxazole + cyclobutane Dihydrobenzodioxin at C5, methyl-cyclobutane Not reported Hypothesized enzyme inhibition
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-... (5f) Isoxazoline + cyclooctane Bis-sulfonamide, spiro-cyclooctane Method A 59 129–130 Not specified
N-(5-(Dihydrobenzodioxin)-1,3,4-oxadiazole analogs (18–21) 1,3,4-Oxadiazole Varied benzamide groups (e.g., trifluoromethyl, bromo) Method A/B 95–100 Ca²⁺/calmodulin inhibition
(E)-3-[(2,3-trans)-Dihydrobenzodioxin]-acrylamide (7) Dihydrobenzodioxin + acrylamide Phenethyl, hydroxyphenyl Natural product Anti-neuroinflammatory

Key Observations

Compound 5f features a sulfonamide group and a spiro-cyclooctane ring, enhancing steric bulk compared to the target compound’s cyclobutane carboxamide.

Synthesis and Physicochemical Properties :

  • The target compound’s synthesis route is unspecified, but related isoxazole derivatives often employ cycloaddition or nucleophilic substitution. In contrast, oxadiazole analogs (e.g., 18–21) are synthesized via dehydrative cyclization with reagents like POCl₃ .
  • High purity (95–100%) is achieved for oxadiazole analogs using HPLC, suggesting similar quality control could apply to the target compound .

Biological Activity: Oxadiazole analogs (18–21) inhibit Ca²⁺/calmodulin-stimulated enzymes, implying the dihydrobenzodioxin moiety may contribute to target engagement .

Research Implications and Gaps

  • Structural Optimization : Replacing the isoxazole with oxadiazole (as in 18–21) may modulate solubility and target selectivity.
  • Activity Prediction : The dihydrobenzodioxin group’s role in anti-inflammatory or enzyme inhibition warrants further study, leveraging insights from natural and synthetic analogs .
  • Synthetic Challenges : The cyclobutane carboxamide’s conformational rigidity may require tailored synthetic protocols to avoid steric hindrance during coupling reactions.

Q & A

Q. What are the key structural features of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, and how do they influence its physicochemical properties?

  • Methodological Answer: The compound integrates a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an isoxazole ring via a methyl group, with a cyclobutanecarboxamide substituent. The dihydrodioxin ring contributes to lipophilicity, while the isoxazole and amide groups introduce polar interactions. Computational modeling (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR, IR) can map electronic distribution and hydrogen-bonding potential, critical for solubility and bioavailability predictions .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Methodological Answer: Multi-step synthesis typically involves:
  • Step 1: Coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with hydroxylamine to form the isoxazole core.
  • Step 2: Methylation at the 3-position of isoxazole, followed by cyclobutanecarboxamide conjugation via nucleophilic acyl substitution.
  • Optimization: Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates; recrystallization in ethyl acetate/hexane improves final purity (>95%) .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare fragmentation patterns to synthetic standards. Stability in plasma can be assessed using ultrafiltration followed by LC-UV quantification .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported biological activity data?

  • Methodological Answer:
  • Orthogonal Assays: Pair enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
  • Structural Analogs: Synthesize derivatives lacking the cyclobutane or dioxin moieties to isolate pharmacophoric contributions. Use SAR analysis to reconcile discrepancies .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer:
  • ADMET Prediction: Use tools like SwissADME or ADMETLab to predict permeability (LogP), CYP450 metabolism, and blood-brain barrier penetration.
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma protein binding and half-life .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer:
  • Co-crystallization: Screen with co-formers (e.g., tartaric acid) to stabilize lattice packing.
  • Vapor Diffusion: Use sitting-drop vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a precipitant.
  • Low-Temperature Data Collection: Reduce thermal motion artifacts by collecting data at 100 K .

Q. How can researchers elucidate the mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer:
  • Tissue Distribution Studies: Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs via autoradiography.
  • Metabolite Profiling: Identify active metabolites via high-resolution LC-MS/MS and test their activity in secondary assays .

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